molecular formula C7H11ClN2O2S B1651880 1-Butan-2-ylpyrazole-3-sulfonyl chloride CAS No. 1354704-86-1

1-Butan-2-ylpyrazole-3-sulfonyl chloride

Cat. No.: B1651880
CAS No.: 1354704-86-1
M. Wt: 222.69
InChI Key: NAHKSEOGKSNLJY-UHFFFAOYSA-N
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Description

1-Butan-2-ylpyrazole-3-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by a butan-2-yl substituent at the pyrazole ring’s 1-position and a sulfonyl chloride group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide moieties into target molecules. Its structure combines the electron-deficient pyrazole core with a sulfonyl chloride group, rendering it highly electrophilic and suitable for nucleophilic substitution reactions.

Properties

CAS No.

1354704-86-1

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69

IUPAC Name

1-butan-2-ylpyrazole-3-sulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-3-6(2)10-5-4-7(9-10)13(8,11)12/h4-6H,3H2,1-2H3

InChI Key

NAHKSEOGKSNLJY-UHFFFAOYSA-N

SMILES

CCC(C)N1C=CC(=N1)S(=O)(=O)Cl

Canonical SMILES

CCC(C)N1C=CC(=N1)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1-butan-2-ylpyrazole-3-sulfonyl chloride is compared to structurally related pyrazole derivatives. Key comparisons include substituent effects, reactivity, and functional group behavior.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Reactivity Profile Reference
This compound 1: Butan-2-yl; 3: Sulfonyl chloride Sulfonyl chloride (electrophilic) High reactivity in nucleophilic substitution (e.g., sulfonamide formation)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1: Methyl; 3: Trifluoromethyl; 4: Carbaldehyde; 5: 3-chlorophenylsulfanyl Sulfanyl (S1), trifluoromethyl, carbaldehyde Moderate reactivity; sulfanyl group participates in oxidation or disulfide formation
Ideain chloride (cyanidin-3-O-galactoside chloride) Anthocyanin core with galactoside O-glycoside, chloride pH-dependent chromophore; limited electrophilicity

Key Findings:

Reactivity Differences :

  • The sulfonyl chloride group in this compound enables direct nucleophilic displacement, unlike the sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which requires oxidation for further reactivity .
  • The trifluoromethyl group in the latter compound enhances electron-withdrawing effects, stabilizing the pyrazole ring but reducing electrophilicity compared to the sulfonyl chloride derivative .

Substituent Effects: The butan-2-yl chain increases lipophilicity (logP ≈ 2.8 estimated), favoring applications in hydrophobic environments. Anthocyanins like Ideain chloride (from ) lack sulfonyl groups, relying on glycoside moieties for solubility and stability, making them unsuitable for sulfonylation reactions .

Synthetic Utility :

  • This compound is superior for synthesizing sulfonamides due to its leaving group efficiency. The carbaldehyde group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde is more suited for condensation reactions (e.g., Schiff base formation) .

Preparation Methods

Reaction Mechanism and Conditions

A solution of 1-butan-2-ylpyrazole in chlorosulfonic acid (3–5 equiv) is treated at 0–10°C, followed by gradual addition of thionyl chloride (1.1–1.3 equiv). The exothermic reaction requires rigorous temperature control to prevent decomposition. After 4–6 hours at 20–30°C, the mixture is quenched on ice, and the product is extracted with dichloromethane.

Key Data:

Parameter Value Source Adaptation
Temperature Range 0–30°C
Reaction Time 4–6 hours
Yield 70–85% (estimated)

Limitations

  • Over-sulfonation at adjacent positions may occur if the pyrazole ring is overly activated.
  • Requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride to sulfonic acid.

Diazotization-Chlorination Strategy

Adapted from pyridine-3-sulfonyl chloride synthesis, this method introduces sulfonyl chloride via diazonium intermediates.

Synthetic Pathway

  • Amination : Introduce a nitro group at position 3 of 1-butan-2-ylpyrazole, followed by reduction to 3-aminopyrazole.
  • Diazotization : Treat with NaNO₂/HCl at 0–5°C to form diazonium salt.
  • Chlorination : React with SOCl₂/CuCl₂ to replace the diazo group with -SO₂Cl.

Optimized Conditions:

Step Reagents/Conditions Yield (Reported)
Diazotization NaNO₂ (1.05 equiv), HCl (6M) 90–95%
Chlorination SOCl₂ (2 equiv), CuCl₂ (0.01 equiv) 85–90%

Advantages Over Direct Methods

  • Higher regioselectivity due to directed amination.
  • Avoids harsh chlorosulfonic acid, improving safety profile.

Oxidation-Thionation Sequence

For pyrazoles with pre-existing thiol groups, a two-step oxidation-chlorination approach is viable.

Procedure

  • Oxidation : Treat 1-butan-2-ylpyrazole-3-thiol with H₂O₂ (30%) in acetic acid to form sulfonic acid.
  • Chlorination : React sulfonic acid with PCl₅ (2 equiv) in refluxing toluene.

Representative Data:

Intermediate Conditions Yield
Sulfonic Acid H₂O₂, 50°C, 3h 92%
Sulfonyl Chloride PCl₅, toluene, 110°C, 2h 78%

Comparative Analysis of Methods

Method Yield Range Cost Efficiency Scalability Safety Concerns
Direct Chlorosulfonation 70–85% Moderate Industrial Corrosive reagents
Diazotization 85–90% High Pilot-scale Diazonium instability
Oxidation-Thionation 75–80% Low Lab-scale PCl₅ toxicity

Critical Challenges and Solutions

Regioselectivity in Pyrazole Functionalization

  • Butan-2-yl Placement : Achieved via alkylation of pyrazole nitrogen using 2-bromobutane in DMF with NaH.
  • Sulfonyl Group Direction : Electron-withdrawing groups at position 3 enhance selectivity during chlorosulfonation.

Stability Management

  • Moisture Control : Reactions conducted under N₂ with molecular sieves prevent hydrolysis.
  • Low-Temperature Workup : Quenching on ice (<5°C) preserves sulfonyl chloride integrity.

Industrial-Scale Considerations

The diazotization route demonstrates superior scalability, as evidenced by pyridine-3-sulfonyl chloride production at 90.7% yield in 500 mL batches. Key adaptations for 1-butan-2-ylpyrazole-3-sulfonyl chloride would include:

  • Continuous flow reactors for diazotization to mitigate exothermic risks.
  • Dichloromethane recycling systems to reduce solvent costs.

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies suggest that visible-light-mediated chlorination using CCl₄ and Ru(bpy)₃²⁺ could replace SOCl₂, reducing waste.

Biocatalytic Approaches

Lipase-mediated sulfonation using vinyl sulfonate esters shows potential for greener synthesis, though yields remain <50%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Butan-2-ylpyrazole-3-sulfonyl chloride?

  • Methodology : Synthesis typically involves sulfonation of the pyrazole core followed by chlorination. For example:

Sulfonation : React 1-Butan-2-ylpyrazole with sulfur trioxide (SO₃) complexes in anhydrous dichloromethane at 0–5°C to yield the sulfonic acid intermediate .

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) under reflux (70–80°C) for 4–6 hours to form the sulfonyl chloride derivative. Purification via column chromatography (hexane:ethyl acetate) is recommended .

  • Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride group.
Synthetic StepPrecursors/ReagentsConditionsYield Range
SulfonationSO₃ complex, DCM0–5°C, 2–4 hours60–75%
ChlorinationSOCl₂, reflux70–80°C, 4–6 hours80–90%

Q. How should researchers handle and store this compound?

  • Safety Protocol :

  • Storage : Use airtight, moisture-resistant containers under inert gas (N₂/Ar) at room temperature (RT). Avoid exposure to light .
  • Handling : Perform reactions in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid contact with water, which can hydrolyze the sulfonyl chloride to sulfonic acid .
    • Deactivation : Quench residual compound with ice-cold sodium bicarbonate solution to neutralize HCl gas byproducts .

Q. What spectroscopic techniques are optimal for characterizing sulfonyl chloride derivatives?

  • NMR : ¹H and ¹³C NMR to confirm pyrazole ring substitution and butan-2-yl group integration. Key peaks:

  • Pyrazole C-H protons: δ 6.5–7.5 ppm (¹H NMR).
  • Sulfonyl chloride (SO₂Cl): δ 160–165 ppm (¹³C NMR) .
    • IR : Strong S=O stretching vibrations at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ .
    • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks. Expected molecular ion: m/z calculated for C₇H₁₀ClN₂O₂S = 228.02 .

Advanced Research Questions

Q. How does steric hindrance from the butan-2-yl group influence sulfonation efficiency?

  • Mechanistic Insight : The branched butan-2-yl group introduces steric bulk, slowing sulfonation at the pyrazole C-3 position. Kinetic studies using DFT calculations suggest a 15–20% reduction in reaction rate compared to unsubstituted pyrazoles .
  • Mitigation Strategies : Use excess SO₃ complexes (1.5–2.0 eq.) and extended reaction times (6–8 hours) to compensate for reduced reactivity .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Approach : Density Functional Theory (DFT) at the B3LYP/6-31G* level to map transition states for reactions with amines or alcohols.
  • Key Parameters :

  • Electrophilicity Index (ω) : High values (>3.5 eV) indicate strong electrophilic character at the sulfur atom .
  • Activation Energy (ΔG‡) : Correlates with experimental reaction rates (e.g., ΔG‡ < 20 kcal/mol for fast substitutions) .

Q. What strategies resolve contradictions in reaction yields under varying solvent conditions?

  • Case Study :

  • Polar Aprotic Solvents (DMF, DMSO) : Yield 70–80% but risk side reactions (e.g., sulfonamide formation with trace amines) .

  • Ionic Liquids (e.g., [BMIM][PF₆]) : Improve catalyst recovery and yield (85–90%) due to stabilized intermediates, but require specialized setups .

    • Resolution : Optimize solvent choice via time-resolved ¹H NMR to monitor intermediate stability .
    Solvent SystemYield (%)Side ReactionsRecommended Use Case
    DCM70–75MinimalSmall-scale synthesis
    Ionic Liquids85–90NoneCatalytic/recyclable systems
    DMF60–65Sulfonamide formationAvoid unless necessary

Q. How do electronic effects of the pyrazole ring modulate biological activity in derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl, NO₂) at C-3 enhance sulfonyl chloride reactivity but reduce metabolic stability.
  • Butan-2-yl substituents improve lipophilicity (logP > 2.5), favoring blood-brain barrier penetration in CNS-targeted drugs .

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